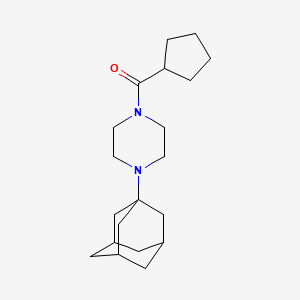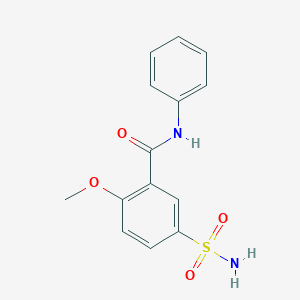![molecular formula C18H24N4O2S B5411149 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5411149.png)
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide, also known as AMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. AMT belongs to the class of triazole compounds, which have been shown to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cell growth and division. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, this compound has also been shown to have antifungal and antibacterial activity. It has also been shown to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other anticancer agents. However, one limitation is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are a number of potential future directions for research on 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of research could focus on the development of more effective methods for administering this compound, such as the use of nanoparticles to improve its solubility. Additionally, further studies could be conducted to elucidate the precise mechanism of action of this compound, which could lead to the development of more targeted therapies.
Métodos De Síntesis
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzoyl chloride with 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide in the presence of triethylamine. This method has been shown to yield high purity this compound with good yields.
Aplicaciones Científicas De Investigación
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which may make it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-[[5-(2-methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-5-10-22-16(11-13(2)3)20-21-18(22)25-12-17(23)19-14-6-8-15(24-4)9-7-14/h5-9,13H,1,10-12H2,2-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQLUTHFCGYWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(N1CC=C)SCC(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

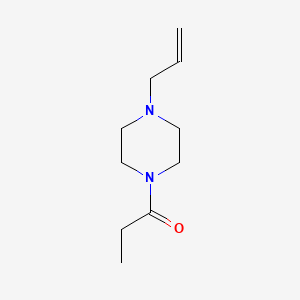
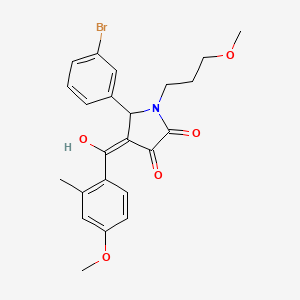
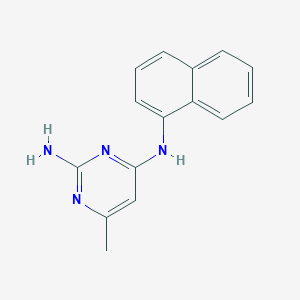
![3-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)(methyl)amino]-1-propanol](/img/structure/B5411095.png)
![4-{[3-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5411103.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411111.png)
![4-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5411114.png)
![N-{2-[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5411116.png)
![5-{[4-(N-{2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}ethanehydrazonoyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5411126.png)
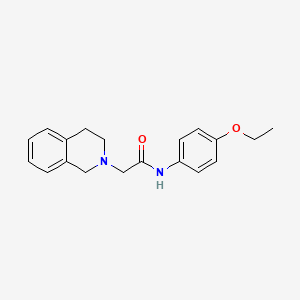
![5-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5411150.png)
![N-(4-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5411151.png)
